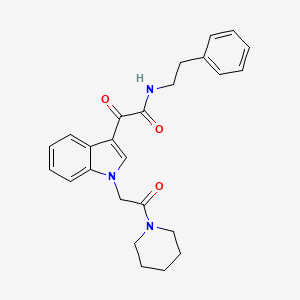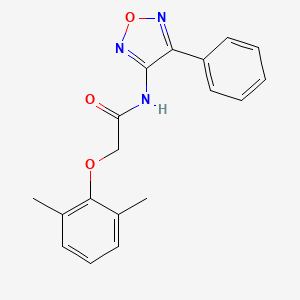![molecular formula C21H25N3O5S B2837005 N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide CAS No. 922103-43-3](/img/structure/B2837005.png)
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a complex compound would likely involve multiple steps and require a deep understanding of organic chemistry. Unfortunately, the specific synthesis process for this compound is not detailed in the searched resources.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the specific molecular structure analysis for this compound is not detailed in the searched resources.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, the specific chemical reactions analysis for this compound is not detailed in the searched resources.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for this compound are not detailed in the searched resources.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Agents
Compounds with complex structures, including sulfamoyl and acetamide groups, have been synthesized and evaluated for their antimicrobial and hemolytic activities. For example, derivatives of N-substituted acetamides have shown activity against microbial species, suggesting that similar compounds could potentially serve as leads for the development of new antimicrobial agents. Their hemolytic activity assessments also provide crucial information for evaluating their safety profile as drug candidates (Rehman et al., 2016).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from derivatives with acetamide linkages have demonstrated significant antioxidant activity. The study of these complexes, involving metals like Co(II) and Cu(II), could offer insights into the design of antioxidant compounds, potentially useful in mitigating oxidative stress-related diseases (Chkirate et al., 2019).
Antimalarial and COVID-19 Applications
Research into sulfonamide derivatives, including those with complex heterocyclic structures, has identified compounds with potent antimalarial activity. Some of these compounds have also been evaluated for potential activity against COVID-19, highlighting the versatility of these molecules in drug discovery for infectious diseases (Fahim & Ismael, 2021).
Antimicrobial Agents Development
The synthesis of thiazolidin-4-one derivatives has led to compounds with potential antimicrobial activity, emphasizing the role of structured organic compounds in developing new therapies against bacterial and fungal infections (Baviskar et al., 2013).
Glutaminase Inhibitors for Cancer Therapy
Benzothiazole and thiadiazole derivatives, including those with acetamide functionalities, have been explored as glutaminase inhibitors, a promising approach in cancer therapy. These compounds aim to target the metabolism of cancer cells, potentially leading to the development of novel anticancer drugs (Shukla et al., 2012).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Unfortunately, the specific safety and hazards for this compound are not detailed in the searched resources.
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications, which could range from medicinal to industrial uses. Unfortunately, the specific future directions for this compound are not detailed in the searched resources.
Please note that this analysis is based on the information available from the searched resources and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
Eigenschaften
IUPAC Name |
N-[4-[(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-24-18-12-16(8-11-19(18)29-13-21(3,4)20(24)26)23-30(27,28)17-9-6-15(7-10-17)22-14(2)25/h6-12,23H,5,13H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFECTDLBWUIFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
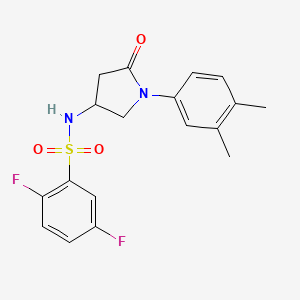
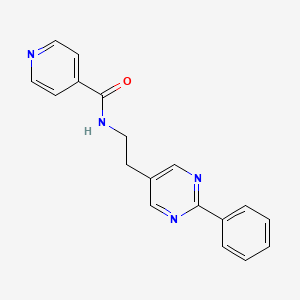
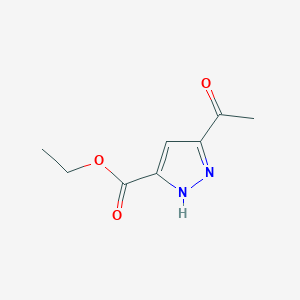
![8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2836929.png)
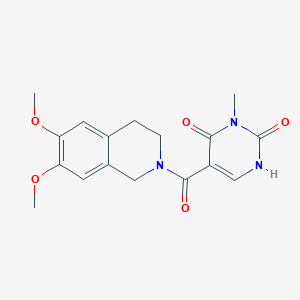
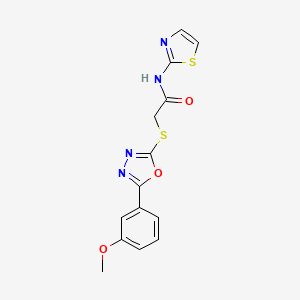
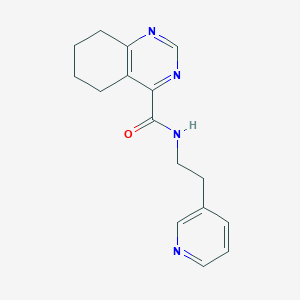
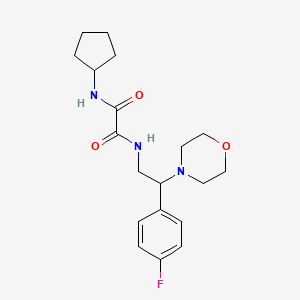
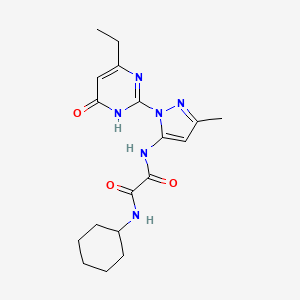
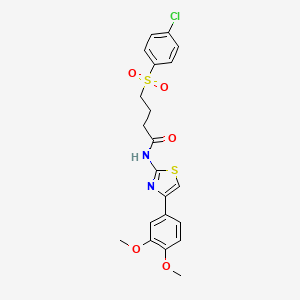
![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)
